
2-(3,5-Dichlorophenyl)morpholine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenyl)morpholine oxalate is a unique chemical compound with the empirical formula C12H13Cl2NO5 . It has a molecular weight of 322.14 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Dichlorophenyl)morpholine oxalate can be represented by the SMILES stringOC(=O)C(O)=O.Clc1cc(Cl)cc(c1)C2CNCCO2 . The InChI representation is 1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) . Physical And Chemical Properties Analysis
2-(3,5-Dichlorophenyl)morpholine oxalate is a white to yellow solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Spectroscopic Characterization
Research on Co(III) complexes, including those with morpholine components, has led to insights into their synthesis and characterization. For instance, Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine, studying their structure through X-ray diffraction and spectroscopic methods. These complexes showed interactions through hydrogen bonds and π–π interactions, contributing to the understanding of their 3D network structures (Amirnasr et al., 2001).
Kinase Activity Inhibition
The optimization of quinolinecarbonitriles, involving morpholine groups, has been reported to significantly inhibit Src kinase activity. Boschelli et al. (2001) discovered that replacing certain groups with a morpholine group enhanced the inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting the compound's potential in cancer research (Boschelli et al., 2001).
Crystal Structure Insights
The crystal structure of dimethomorph, a morpholine fungicide, was elucidated by Kang et al. (2015), revealing its molecular configuration and interactions. Such studies are essential for understanding the chemical's behavior and potential applications in agriculture (Kang et al., 2015).
Magnetic Properties
Research into rhenium(IV) compounds, including oxalate complexes, provides insights into their magnetic properties. Chiozzone et al. (1999) synthesized and analyzed the crystal structures and magnetic behavior of these compounds, contributing to the field of material science (Chiozzone et al., 1999).
Fluorescence Imaging in Living Cells
A morpholine-type naphthalimide chemosensor was developed for imaging trivalent metal ions in living cells, highlighting its application in biological and medical research. Ye et al. (2019) demonstrated its effective use in detecting Fe3+, Al3+, and Cr3+ ions, showcasing the potential for morpholine derivatives in diagnostic imaging (Ye et al., 2019).
Safety and Hazards
The compound is labeled with the pictogram of a skull and crossbones, indicating that it is dangerous . The hazard statements associated with it are H301 and H319 . The precautionary statements are P301+P310 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .
properties
IUPAC Name |
2-(3,5-dichlorophenyl)morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJVEVHDSRJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenyl)morpholine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

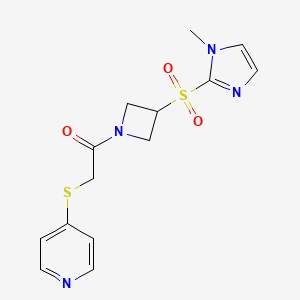

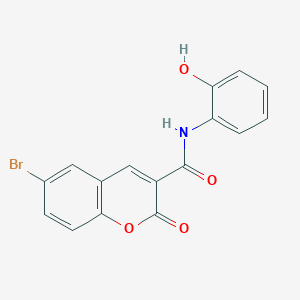
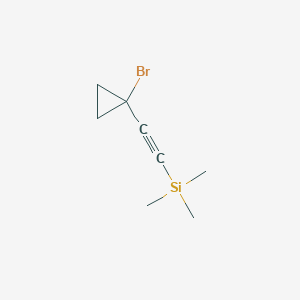
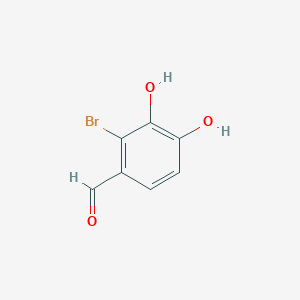
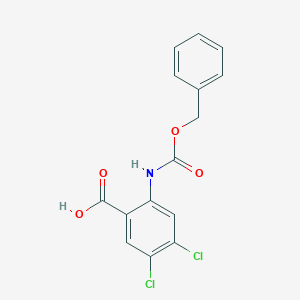

![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)
![5-(4-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2694421.png)
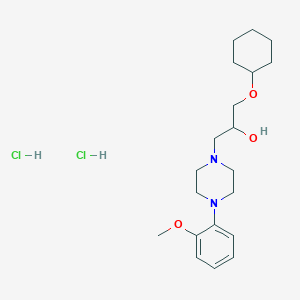

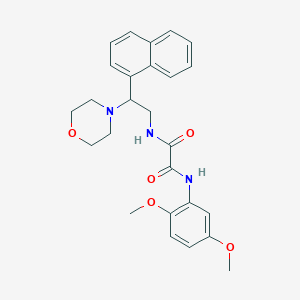
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2694431.png)
![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)